![molecular formula C21H14ClFN2O2 B560287 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TMN 355 is an inhibitor of cyclophilin A (IC50 = 1.52 nM). It inhibits HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM.
Potent cyclophilin A inhibitor (IC50 = 1.52 nM). Approximately 27 times more potent than cyclosporin A.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of TMN355 is CD147 , a transmembrane glycoprotein .
Mode of Action
TMN355 acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . TMN355 also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .
Biochemical Pathways
The interaction of TMN355 with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .
Result of Action
The action of TMN355 results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, TMN355 effectively restores adipocytes’ functions and insulin sensitivity .
Action Environment
The efficacy and stability of TMN355 can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, TMN355 has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by TMN355 notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .
Biochemical Analysis
Biochemical Properties
TMN355 interacts with the enzyme cyclophilin A, inhibiting its function . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which means it assists in protein folding. By inhibiting cyclophilin A, TMN355 can affect the folding and function of certain proteins, potentially altering biochemical reactions within the cell .
Cellular Effects
The inhibition of cyclophilin A by TMN355 can have various effects on cellular processes. For instance, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells . This suggests that TMN355 could influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would likely depend on the cell type and context .
Molecular Mechanism
At the molecular level, TMN355 exerts its effects by binding to cyclophilin A, thereby inhibiting its enzyme activity . This could lead to changes in protein folding, which could in turn affect gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of TMN355 can change over time in laboratory settings. For example, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM .
Metabolic Pathways
TMN355 is involved in the metabolic pathway of cyclophilin A, an enzyme that assists in protein folding . By inhibiting cyclophilin A, TMN355 could potentially affect metabolic flux or metabolite levels, although this would likely depend on the specific metabolic context .
Transport and Distribution
It is known that TMN355 can inhibit cyclophilin A , but the mechanisms by which it is transported to its target and how it is distributed within cells and tissues are not clear.
Subcellular Localization
Given its role as an inhibitor of cyclophilin A , it is likely that it localizes to areas where this enzyme is present
Properties
IUPAC Name |
2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLLCUAISZNRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
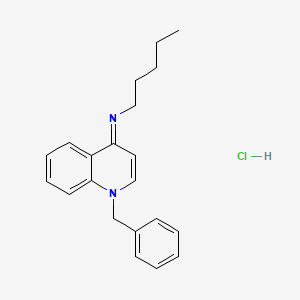
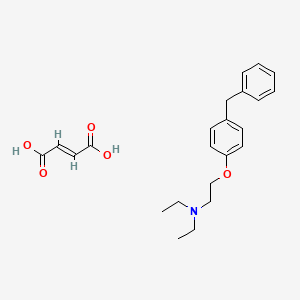
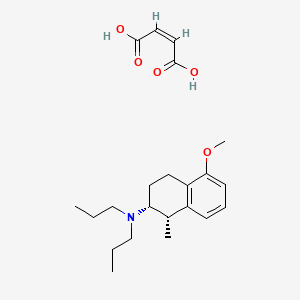
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
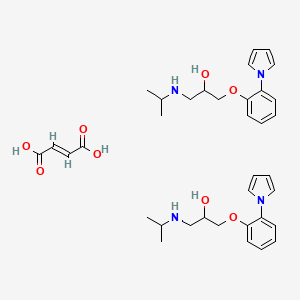

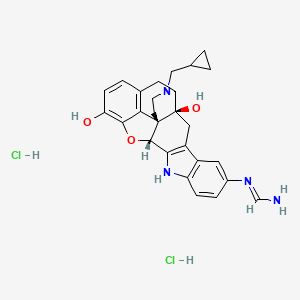
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
